Cas no 2138335-52-9 (5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine)
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
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- Inchi: 1S/C12H8ClF3N2/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18)
- InChI Key: SZVGWZHZRMYLIG-UHFFFAOYSA-N
- SMILES: C1(N)=NC=C(C2=CC=C(Cl)C=C2)C=C1C(F)(F)F
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359491-0.05g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 0.05g |
$1188.0 | 2023-03-07 | ||
| Enamine | EN300-359491-0.1g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 0.1g |
$1244.0 | 2023-03-07 | ||
| Enamine | EN300-359491-0.25g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 0.25g |
$1300.0 | 2023-03-07 | ||
| Enamine | EN300-359491-0.5g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 0.5g |
$1357.0 | 2023-03-07 | ||
| Enamine | EN300-359491-1.0g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359491-2.5g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 2.5g |
$2771.0 | 2023-03-07 | ||
| Enamine | EN300-359491-5.0g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 5.0g |
$4102.0 | 2023-03-07 | ||
| Enamine | EN300-359491-10.0g |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
2138335-52-9 | 10.0g |
$6082.0 | 2023-03-07 |
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Comprehensive Overview of 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS No. 2138335-52-9)
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS No. 2138335-52-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyridine core with substituents like 4-chlorophenyl and trifluoromethyl groups, which are known to enhance bioactivity and metabolic stability. Researchers are particularly interested in its potential applications as a kinase inhibitor or intermediate for drug synthesis, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for trifluoromethyl-containing compounds like CAS 2138335-52-9 has surged, driven by their role in optimizing drug candidates' lipophilicity and bioavailability. This compound’s chlorophenyl-pyridine scaffold is frequently explored in cancer research and CNS drug development, addressing high-traffic search queries such as "novel kinase inhibitors 2024" or "fluorinated compounds in drug design." Its synthesis often involves Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, methodologies widely discussed in organic chemistry forums.
From an industrial perspective, 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is valued for its scalability and compatibility with green chemistry principles. Innovations in catalytic fluorination and flow chemistry have streamlined its production, reducing waste and energy consumption—a key concern for sustainable manufacturing. These advancements resonate with ESG-focused investors and researchers searching for "eco-friendly synthetic routes" or "cost-effective fluorinated intermediates."
Analytical characterization of CAS 2138335-52-9 typically employs HPLC-MS, NMR spectroscopy, and X-ray crystallography, ensuring high purity for preclinical studies. Its physicochemical properties (e.g., logP, solubility) are critical for formulation scientists, as evidenced by frequent searches like "pyridine amine solubility enhancement." Regulatory agencies classify it as non-hazardous under standard handling conditions, though proper PPE protocols are recommended during lab-scale operations.
Future directions for this compound include exploring its structure-activity relationships (SAR) in antiviral or anti-inflammatory contexts, leveraging AI-driven molecular modeling tools. The rise of fragment-based drug discovery further positions 2138335-52-9 as a versatile building block, meeting the demand for "small molecule libraries" and "high-throughput screening hits." Collaborative studies between academia and biotech firms continue to uncover its untapped potential, making it a staple in modern medicinal chemistry.
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